molecular formula C9H8F4O2 B8319614 (2-Fluoro-6-hydroxymethyl-4-trifluoromethyl-phenyl)-methanol

(2-Fluoro-6-hydroxymethyl-4-trifluoromethyl-phenyl)-methanol

Cat. No. B8319614
M. Wt: 224.15 g/mol
InChI Key: CYQBIBPWMHEGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08188139B2

Procedure details

Prepared in analogy to Example A16 (a) from 4-Fluoro-6-trifluoromethyl-3H-isobenzofuran-1-one e and sodium borohydride. Colorless oil. MS (m/e): 225.1 ([M+H+, 100%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-Fluoro-6-trifluoromethyl-3H-isobenzofuran-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC1C=C(C=C(C(F)(F)F)C=1)C(N(C(C)C)C(C)C)=O.[F:21][C:22]1[CH:30]=[C:29]([C:31]([F:34])([F:33])[F:32])[CH:28]=[C:27]2[C:23]=1[CH2:24][O:25][C:26]2=[O:35].[BH4-].[Na+]>>[F:21][C:22]1[CH:30]=[C:29]([C:31]([F:34])([F:33])[F:32])[CH:28]=[C:27]([CH2:26][OH:35])[C:23]=1[CH2:24][OH:25] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C(=O)N(C(C)C)C(C)C)C=C(C1)C(F)(F)F
Step Two
Name
4-Fluoro-6-trifluoromethyl-3H-isobenzofuran-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C2COC(C2=CC(=C1)C(F)(F)F)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC1=C(C(=CC(=C1)C(F)(F)F)CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.